![molecular formula C30H31N3O B3128016 Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))] CAS No. 338772-69-3](/img/structure/B3128016.png)
Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))]
Overview
Description
Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))] is an intricate chemical compound exhibiting a unique structural arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))] involves multiple reaction steps. Key intermediates are often synthesized through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization.
Step 1 Synthesis of N-benzylpiperidine: - Begins with benzyl bromide reacting with piperidine under basic conditions to yield N-benzylpiperidine.
Step 2 Formation of Tetrahydro-beta-carboline: - The piperidine derivative undergoes Pictet-Spengler cyclization with tryptamine derivatives under acidic conditions.
Step 3 Coupling with 4-methylbenzamide: - The final spiro compound is formed through a condensation reaction between the tetrahydro-beta-carboline intermediate and 4-methylbenzamide in the presence of dehydrating agents.
Industrial Production Methods
Industrial production of Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))] typically employs batch reactors under controlled conditions to optimize yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a range of chemical reactions such as:
Oxidation: : Conversion to oxo derivatives using oxidizing agents like hydrogen peroxide or KMnO4.
Reduction: : Reduction of carbonyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: : Halogenation reactions with reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Reagents used in reactions involving this compound include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Halogenating Agents: : N-bromosuccinimide, bromine.
Major Products
Major products from these reactions often include various substituted and functionalized derivatives of the parent compound, enhancing its utility in different chemical applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a precursor in the synthesis of complex organic molecules. It serves as a building block in developing spirocyclic frameworks, crucial in drug design and materials science.
Biology
In biological research, it is investigated for its potential pharmacological properties. Studies focus on its interaction with biological macromolecules and its effects on cellular processes, aiming to uncover novel therapeutic applications.
Medicine
Medically, Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))] shows promise as a lead compound in drug discovery, particularly in targeting neurological disorders due to its potential interactions with neurotransmitter receptors.
Industry
Industrially, it is used in the development of new materials, including polymers and catalysts, owing to its unique structural features which impart desirable physicochemical properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action for Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))] involves binding to specific molecular targets such as neurotransmitter receptors, ion channels, and enzymes. These interactions modulate signal transduction pathways, influencing cellular responses. Detailed studies are ongoing to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))] stands out due to its unique spiro linkage, which differentiates it from structurally related compounds such as:
Spiroindolines: : Compounds like spiroindoline exhibit different functional groups, impacting their chemical reactivity and biological activity.
Tetrahydro-beta-carbolines: : While sharing a core structure, the absence of the spiro linkage in simple tetrahydro-beta-carbolines results in distinct properties.
By comparing structural features and reactivity patterns, the unique aspects of Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzamide))] become evident, highlighting its potential in various scientific applications.
Hopefully, that was the dive deep you needed! Want more?
Properties
IUPAC Name |
(1'-benzylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O/c1-22-11-13-24(14-12-22)29(34)33-18-15-26-25-9-5-6-10-27(25)31-28(26)30(33)16-19-32(20-17-30)21-23-7-3-2-4-8-23/h2-14,31H,15-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJZRUYZCVDFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B3127937.png)
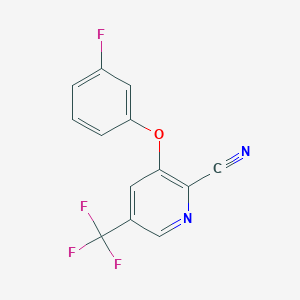
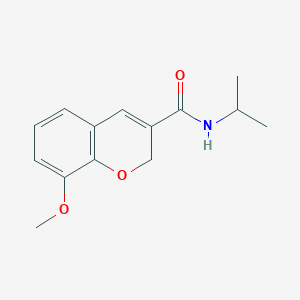
![2-(2-Phenyl-1,3-thiazol-4-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3127969.png)
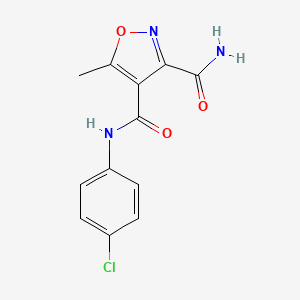
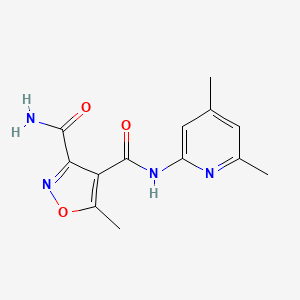
![N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3127980.png)
-N'-methylmethanesulfonohydrazide](/img/structure/B3127987.png)

![2-[(2-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3128000.png)
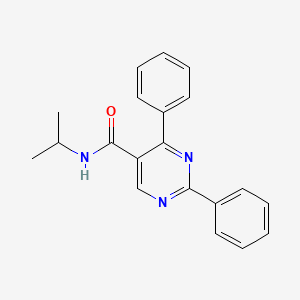
![ethyl N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]methanimidate](/img/structure/B3128009.png)
![N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]pyridin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3128015.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline(4-methylbenzene sulphonamide))]](/img/structure/B3128021.png)
